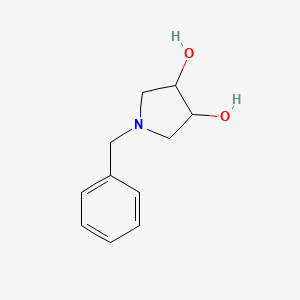
1-Benzylpyrrolidine-3,4-diol
Descripción
1-Benzylpyrrolidine-3,4-diol (CAS: 90365-74-5) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₅NO₂ and an average molecular mass of 193.246 g/mol . It features two defined stereocenters at the 3S and 4S positions, making it a (3S,4S)-configured diol. This compound is synthesized via a multi-step route starting from L-tartaric acid, which undergoes condensation with benzylamine followed by reduction using NaBH₄–BF₃·Et₂O . Its stereochemical purity and hydroxyl group positioning make it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of receptor-targeted molecules .
Key identifiers include:
Propiedades
Número CAS |
260389-82-0 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-benzylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2 |
Clave InChI |
QJRIUWQPJVPYSO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1CC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional attributes of 1-benzylpyrrolidine-3,4-diol are best contextualized by comparing it to analogs in the pyrrolidine, piperidine, and benzyl-substituted polyol families. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Insights :
Stereochemical Impact :
- The (3S,4S) and (3R,4R) enantiomers exhibit divergent biological activities. For example, the (3S,4S) form is preferred in synthesizing N-((3R,4R)-4-fluoro-pyrrolidin-3-yl)acrylamide , a covalent EGFR inhibitor , whereas the (3R,4R) isomer shows reduced efficacy in analogous reactions .
Ring Size and Substitution: Replacing the pyrrolidine core with a piperidine ring (e.g., 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol) increases lipophilicity (logP ~1.2 vs. 0.8 for pyrrolidine analogs), enhancing blood-brain barrier penetration . Hydroxymethyl or methanol substitutions (e.g., (1-Benzylpyrrolidin-3-yl)methanol) reduce hydrogen-bonding capacity, altering solubility and receptor-binding profiles .
Protective Group Strategies :
- tert-Butyl-protected derivatives (e.g., (3S,4S)-1-Benzyl-3,4-di-tert-butoxypyrrolidine) are synthetically advantageous due to improved stability under acidic conditions, though deprotection steps add complexity .
Pharmacological Relevance :
- Benzylpyrrolidine diols serve as precursors for dual orexin receptor antagonists (e.g., 1-Acyl-2-Benzylpyrrolidines), where the diol moiety enhances binding to orexin receptors via hydrogen-bond interactions .
Research Findings and Data
- Synthetic Efficiency : The (3S,4S) isomer is synthesized in 97% purity from L-tartaric acid, whereas enantiomeric resolution of racemic mixtures requires chiral chromatography, reducing yield .
- Thermodynamic Stability : X-ray crystallography confirms that the (3S,4S) configuration adopts a twisted envelope conformation , stabilizing intramolecular hydrogen bonds (O···O distance: 2.68 Å) .
- Biological Activity : In orexin receptor antagonists, This compound derivatives exhibit IC₅₀ values <100 nM, outperforming piperidine analogs (IC₅₀ ~250 nM) due to optimal stereoelectronic alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


